molecular formula C14H15NSi B1338753 4-((Trimethylsilyl)ethynyl)isoquinoline CAS No. 86549-28-2

4-((Trimethylsilyl)ethynyl)isoquinoline

Cat. No.: B1338753
CAS No.: 86549-28-2
M. Wt: 225.36 g/mol
InChI Key: DVMVOTDOLFSKHL-UHFFFAOYSA-N
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Description

4-((Trimethylsilyl)ethynyl)isoquinoline is a hybrid molecule with the molecular formula C14H15NSi and a molecular weight of 225.36 g/mol. This compound, commonly referred to as TES-Q, finds its application in both biological and chemical research. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and features a trimethylsilyl group attached to an ethynyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Trimethylsilyl)ethynyl)isoquinoline typically involves the reaction of isoquinoline with trimethylsilylacetylene. One common method involves dissolving this compound in methanol and adding potassium carbonate as a base. The reaction mixture is stirred at room temperature for about an hour .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-((Trimethylsilyl)ethynyl)isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoquinoline ring.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of functional groups in place of the trimethylsilyl group.

Scientific Research Applications

4-((Trimethylsilyl)ethynyl)isoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Trimethylsilyl)ethynyl)quinoline
  • 4-((Trimethylsilyl)ethynyl)pyridine
  • 4-((Trimethylsilyl)ethynyl)benzene

Uniqueness

4-((Trimethylsilyl)ethynyl)isoquinoline is unique due to its isoquinoline core structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the trimethylsilyl group also enhances its stability and reactivity in various chemical reactions.

Properties

IUPAC Name

2-isoquinolin-4-ylethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NSi/c1-16(2,3)9-8-13-11-15-10-12-6-4-5-7-14(12)13/h4-7,10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMVOTDOLFSKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517605
Record name 4-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86549-28-2
Record name 4-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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